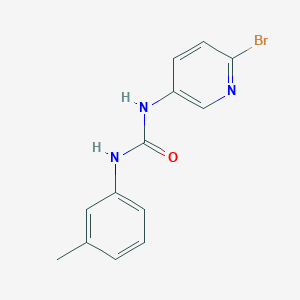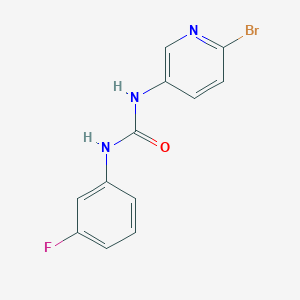![molecular formula C11H12ClIN2 B8152292 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152292.png)
6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolopyridine ring, along with an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolopyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., potassium carbonate) are typical reagents.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyrrolopyridine core.
Applications De Recherche Scientifique
6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the isobutyl group.
6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of an isobutyl group.
Uniqueness
6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine substituents along with an isobutyl group. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-chloro-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN2/c1-7(2)5-15-6-9(13)8-3-4-10(12)14-11(8)15/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMKYLOOIXJTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1N=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152210.png)
![5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152216.png)
![1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152224.png)
![5-(3-Methoxyphenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8152238.png)
![5-(3-fluorophenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8152240.png)
![5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152249.png)
![5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152259.png)
![6-chloro-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152269.png)
![tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8152274.png)
![6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152277.png)
![6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152285.png)



